molecular formula C21H23NO6 B11158064 2-{methyl[3-(2,3,5,9-tetramethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]amino}acetic acid

2-{methyl[3-(2,3,5,9-tetramethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]amino}acetic acid

Cat. No.: B11158064
M. Wt: 385.4 g/mol
InChI Key: XCCSNJUXMUCEAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{methyl[3-(2,3,5,9-tetramethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]amino}acetic acid is a complex organic compound with a unique structure that includes a furochromenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{methyl[3-(2,3,5,9-tetramethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]amino}acetic acid typically involves multiple steps. The process begins with the preparation of the furochromenyl core, followed by the introduction of the propanoyl and amino groups. The final step involves the methylation of the amino group and the addition of the acetic acid moiety. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-{methyl[3-(2,3,5,9-tetramethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]amino}acetic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of additional oxygen-containing functional groups.

    Reduction: This reaction can reduce the ketone group to an alcohol.

    Substitution: This reaction can replace one functional group with another, such as halogenation or nitration.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while reduction may produce an alcohol derivative.

Scientific Research Applications

2-{methyl[3-(2,3,5,9-tetramethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]amino}acetic acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: It is investigated for its potential therapeutic effects, such as anticancer and antiviral activities.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{methyl[3-(2,3,5,9-tetramethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]amino}acetic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 3-{2,3,5,9-tetramethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl}propanoic acid
  • 2,4,7,9-Tetramethyl-5-decyne-4,7-diol
  • 7H-Furo3,2-gbenzopyran-7-one, 4-methoxy-

Uniqueness

2-{methyl[3-(2,3,5,9-tetramethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]amino}acetic acid is unique due to its specific structure, which includes a furochromenyl moiety and a propanoyl amino group. This structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C21H23NO6

Molecular Weight

385.4 g/mol

IUPAC Name

2-[methyl-[3-(2,3,5,9-tetramethyl-7-oxofuro[3,2-g]chromen-6-yl)propanoyl]amino]acetic acid

InChI

InChI=1S/C21H23NO6/c1-10-13(4)27-19-12(3)20-16(8-15(10)19)11(2)14(21(26)28-20)6-7-17(23)22(5)9-18(24)25/h8H,6-7,9H2,1-5H3,(H,24,25)

InChI Key

XCCSNJUXMUCEAR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC2=C(C3=C(C=C12)C(=C(C(=O)O3)CCC(=O)N(C)CC(=O)O)C)C)C

Origin of Product

United States

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